molecular formula C11H7FN2O B13052159 3-(5-fluoro-1H-indol-3-yl)-3-oxopropanenitrile

3-(5-fluoro-1H-indol-3-yl)-3-oxopropanenitrile

Cat. No.: B13052159
M. Wt: 202.18 g/mol
InChI Key: SUIDMAPQLLCJFD-UHFFFAOYSA-N
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Description

3-(5-Fluoro-1H-indol-3-yl)-3-oxopropanenitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 5-position of the indole ring enhances the compound’s chemical properties, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-fluoro-1H-indol-3-yl)-3-oxopropanenitrile typically involves the reaction of 5-fluoroindole with a suitable nitrile compound under specific conditions. One common method includes the use of acetonitrile as the nitrile source, with a catalyst such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-1H-indol-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Fluoro-1H-indol-3-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of indoleamine 2,3-dioxygenase (IDO-1), an enzyme involved in tryptophan metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H7FN2O

Molecular Weight

202.18 g/mol

IUPAC Name

3-(5-fluoro-1H-indol-3-yl)-3-oxopropanenitrile

InChI

InChI=1S/C11H7FN2O/c12-7-1-2-10-8(5-7)9(6-14-10)11(15)3-4-13/h1-2,5-6,14H,3H2

InChI Key

SUIDMAPQLLCJFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C(=O)CC#N

Origin of Product

United States

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